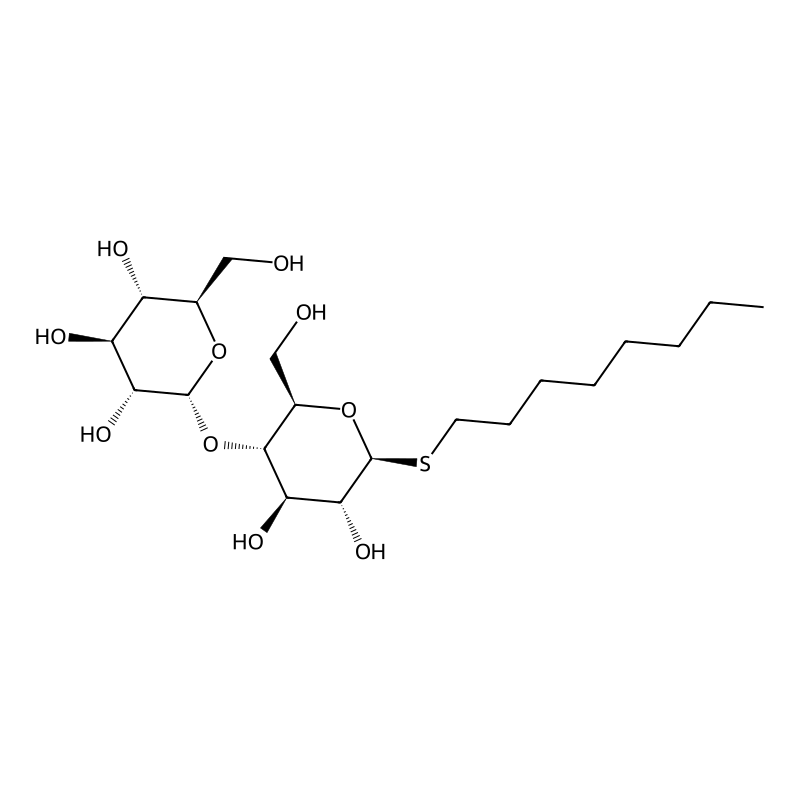Octyl b-D-thiomaltopyranoside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Detergent:
Octyl β-D-Thiomaltopyranoside (OTM) is a mild, non-ionic detergent commonly used in scientific research for the solubilization of biological membranes. Its gentle nature allows for the preservation of protein structure and function, making it ideal for various applications such as:
- Membrane protein extraction and purification: OTM effectively solubilizes membrane proteins from cell membranes while maintaining their native conformation and activity. This is crucial for studying their structure, function, and interactions with other biomolecules.
- Isolation of membrane vesicles: OTM can be used to isolate specific membrane fractions, such as endoplasmic reticulum or Golgi vesicles, for further analysis of their composition and function.
Enzyme Activation:
OTM can act as an activator for certain enzymes, particularly those associated with membranes. It is believed to work by altering the lipid environment surrounding the enzyme, leading to increased activity. This property makes OTM valuable for studying enzyme function and kinetics.
Other Applications:
OTM also finds applications in other areas of scientific research, including:
- Studying protein-protein and protein-lipid interactions: OTM can be used to study the interactions between various biomolecules by solubilizing them in a controlled environment.
- Stabilizing membrane proteins during in vitro assays: OTM can help maintain the stability and functionality of membrane proteins in cell-free systems, enabling researchers to study their properties under controlled conditions.
Octyl β-D-thiomaltopyranoside is a nonionic detergent used primarily in biochemistry for the solubilization of membrane proteins. It is characterized by its unique structure, which includes an octyl chain attached to a thiomaltopyranoside moiety. This compound is particularly valued for its ability to effectively disrupt lipid bilayers without denaturing proteins, thus preserving their functional integrity during studies of membrane dynamics and protein interactions.
OTM's mechanism of action in solubilizing membrane proteins involves its amphiphilic nature. The hydrophilic head group interacts with the polar head groups of the membrane proteins, while the hydrophobic tail group inserts itself into the hydrophobic interior of the lipid bilayer, mimicking the natural environment of the protein within the membrane []. This interaction disrupts the hydrophobic interactions between the protein and the lipids, allowing the protein to be extracted from the membrane and remain functional in solution [].
- Acetylation: D-glucose is acetylated using acetic anhydride and concentrated sulfuric acid to form α-D-glucopyranose pentaacetate.
- Bromination: The pentaacetylated glucose is treated with hydrogen bromide to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.
- Thiol Reaction: This bromide is then reacted with thiourea in acetone to form a thiouronium salt.
- Formation of Thiol: The thiouronium salt undergoes reduction with sodium sulfite to yield the corresponding thiol.
- Alkylation: Finally, the thiol reacts with 1-bromoctane to produce Octyl β-D-thiomaltopyranoside through nucleophilic substitution reactions .
Octyl β-D-thiomaltopyranoside exhibits significant biological activity as a detergent that solubilizes membrane proteins while maintaining their structural and functional properties. It has been shown to enhance the stability of proteins against thermal and light-induced denaturation, making it particularly useful in studies involving membrane proteins such as bacteriorhodopsin . The compound's ability to form micelles above its critical micelle concentration allows for effective solubilization without disrupting protein functions.
The synthesis methods for Octyl β-D-thiomaltopyranoside can be categorized into two primary approaches:
- Classical Synthesis: Involves multiple steps starting from D-glucose, including acetylation, bromination, and subsequent reactions leading to the final product as detailed above.
- Trichloroacetimidate Method: This method utilizes peracetylated O-(α-D-glucopyranyl) trichloroacetimidate reacting with 1-octanethiol under boron trifluoride-etherate catalysis to yield Octyl β-D-thiomaltopyranoside directly after deacetylation .
Octyl β-D-thiomaltopyranoside is widely used in various applications within molecular biology and biochemistry:
- Membrane Protein Studies: It serves as a critical tool for isolating and studying membrane proteins without denaturing them.
- Crystallization: The detergent is used in crystallization experiments for structural studies of proteins.
- Biochemical Assays: It aids in stabilizing enzymes and other biomolecules during assays and diagnostic procedures .
Studies on Octyl β-D-thiomaltopyranoside have demonstrated its effectiveness in solubilizing proteins while preventing aggregation. Interaction studies have shown that it can stabilize protein conformations necessary for functional assays and structural analyses. Its interactions with cysteine residues are particularly noteworthy, as it reacts rapidly and specifically with these groups, influencing protein folding and function .
Several compounds share structural similarities with Octyl β-D-thiomaltopyranoside, each exhibiting unique properties:
These compounds are utilized based on their specific properties suitable for various biochemical applications, but Octyl β-D-thiomaltopyranoside stands out due to its balance of solubilization efficiency and preservation of protein functionality.








